molecular formula C10H7BrN2O3 B6188490 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2648940-02-5

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B6188490
CAS No.: 2648940-02-5
M. Wt: 283.1
InChI Key:
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Description

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3 It is a derivative of phthalazine and contains a bromine atom, making it a brominated organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the bromination of a phthalazine derivative followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired position on the phthalazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phthalazine ring.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine diones, while reduction can produce phthalazine alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(7-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: A similar compound with the bromine atom at a different position on the phthalazine ring.

    5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another brominated compound with a different core structure.

Uniqueness

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a keto group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2648940-02-5

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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